molecular formula C21H25ClN2O4S B11353680 1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11353680
M. Wt: 437.0 g/mol
InChI Key: LCRDGLXGOFQIMS-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with appropriate reagents to introduce the carboxamide group. The chlorophenyl and ethoxyphenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chlorophenyl)methanesulfonyl]pyrrolidine
  • 1-[(3-Chlorophenyl)methanesulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Uniqueness

1-[(3-Chlorophenyl)methanesulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-2-28-20-8-6-19(7-9-20)23-21(25)17-10-12-24(13-11-17)29(26,27)15-16-4-3-5-18(22)14-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,23,25)

InChI Key

LCRDGLXGOFQIMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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